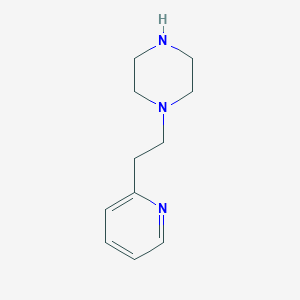

1-(2-(Pyridin-2-yl)ethyl)piperazine

Descripción general

Descripción

“1-(2-(Pyridin-2-yl)ethyl)piperazine” is a chemical compound and a derivative of piperazine . It has a molecular weight of 191.28 . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .

Synthesis Analysis

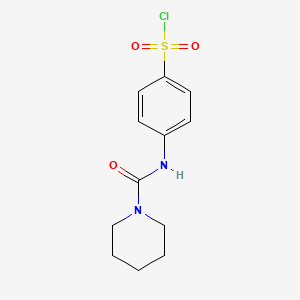

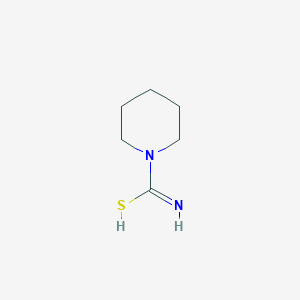

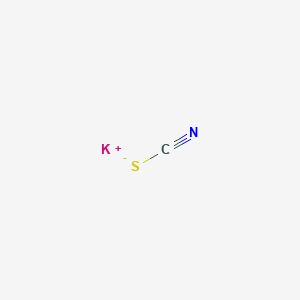

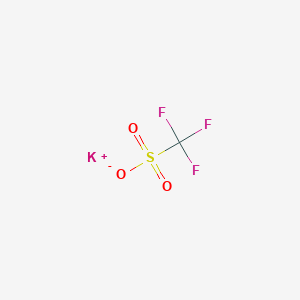

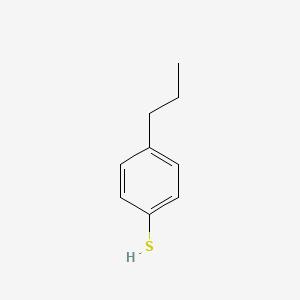

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-(2-(Pyridin-2-yl)ethyl)piperazine” is represented by the linear formula C11H17N3 . The InChI code for this compound is 1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 .

Chemical Reactions Analysis

The reaction of “1-(2-(Pyridin-2-yl)ethyl)piperazine” involves the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .

Physical And Chemical Properties Analysis

The physical form of “1-(2-(Pyridin-2-yl)ethyl)piperazine” is oil . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

α2-Adrenergic Receptor Antagonists

“1-(2-Pyridinyl)piperazine” and its derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . For example, “1-(3-fluoro-2-pyridinyl)piperazine” is a derivative that exhibits this property .

Antipsychotic Drugs

Some derivatives of “1-(2-Pyridinyl)piperazine” are used in the formulation of antipsychotic drugs. An example of this is Azaperone .

Antiretroviral Drugs

“1-(2-Pyridinyl)piperazine” derivatives are also used in the development of antiretroviral drugs. Atevirdine and Delavirdine are examples of such drugs .

Antidepressant Drugs

Mirtazapine, an antidepressant drug, is another example of a drug that includes a derivative of "1-(2-Pyridinyl)piperazine" .

Inhibitors of Collagen Synthesis

Derivatives of “1-(2-Pyridinyl)piperazine” have been found to inhibit collagen synthesis in various models of liver fibrosis .

Development of Heterocycles

“1-(2-Pyridinyl)piperazine” is used in the development of heterocycles with improved pharmacophoric characteristics .

Mecanismo De Acción

Target of Action

1-(2-(Pyridin-2-yl)ethyl)piperazine is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the sympathetic nervous system. These receptors are primarily involved in the regulation of neurotransmitter release from adrenergic neurons and from other sources such as the adrenal medulla.

Mode of Action

As an α2-adrenoceptor antagonist, 1-(2-(Pyridin-2-yl)ethyl)piperazine shows sympatholytic activity . This means it works by blocking the α2-adrenoceptors, thereby inhibiting the negative feedback mechanism that regulates the release of norepinephrine (noradrenaline). As a result, it increases the release of norepinephrine, leading to an increase in sympathetic activity.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-pyridin-2-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUNCRDVGUBYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213160 | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Pyridin-2-yl)ethyl)piperazine | |

CAS RN |

63732-26-3, 53345-15-6 | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53345-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole](/img/structure/B7724549.png)